2-Amino-1-(morpholin-4-yl)butan-1-one

Overview

Description

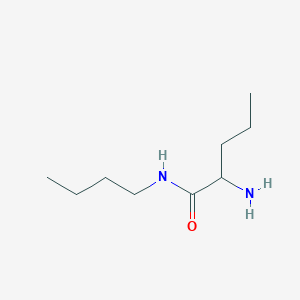

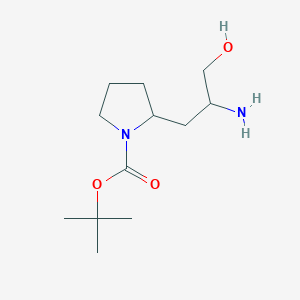

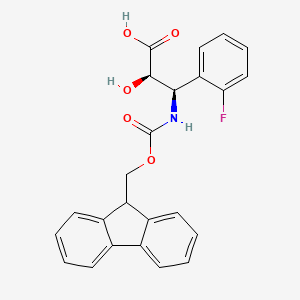

2-Amino-1-(morpholin-4-yl)butan-1-one is a chemical compound with the CAS Number: 1218569-50-6 . It has a molecular weight of 172.23 and its IUPAC name is 1-(4-morpholinyl)-1-oxo-2-butanamine . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

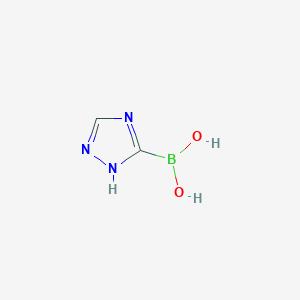

The InChI code for 2-Amino-1-(morpholin-4-yl)butan-1-one is 1S/C8H16N2O2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Amino-1-(morpholin-4-yl)butan-1-one is a liquid at room temperature . It has a molecular weight of 172.23 .Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including 2-Amino-1-(morpholin-4-yl)butan-1-one, are of significant interest due to their broad spectrum of pharmacological activities. Research has shown that the morpholine ring, present in various organic compounds developed for diverse pharmacological actions, plays a crucial role in the efficacy of these compounds. Scientists have explored the morpholine moiety, leading to a better understanding of its potential in drug design and synthesis. This review highlights the importance of morpholine and its derivatives in the development of novel therapeutic agents (Asif & Imran, 2019).

Applications in Asymmetric Catalysis

Compounds containing a chiral oxazoline ring, closely related to 2-Amino-1-(morpholin-4-yl)butan-1-one, have found extensive use in asymmetric catalysis due to their modular nature and applicability across a range of metal-catalyzed transformations. The proximity of the enantiocontrolling stereocenter to the metal active site directly influences the stereochemical outcomes of reactions, showcasing the versatility of oxazoline-based ligands in achieving high enantioselectivity (Hargaden & Guiry, 2009).

Biomedical Applications of Highly Branched Polymers

The study of highly branched polymers based on poly(amino acid)s, including structures derived from 2-Amino-1-(morpholin-4-yl)butan-1-one, has shown promising results for biomedical applications. These polymers, due to their biocompatibility, biodegradability, and metabolizable degradation products, offer potential as delivery vehicles for genes and drugs. Research focuses on dendrimers, dendrigrafts, and hyperbranched polymers for non-viral gene delivery vectors and drug delivery systems, indicating a significant interest in developing these polymers for clinical use (Thompson & Scholz, 2021).

Synthetic and Pharmaceutical Applications of Piperazine and Morpholine

Piperazine and morpholine analogues, related to 2-Amino-1-(morpholin-4-yl)butan-1-one, have been extensively investigated for their medicinal chemistry applications. These investigations have led to the development of various methods for synthesizing derivatives of piperazine and morpholine, highlighting their significant pharmacophoric activities. The review emphasizes the current trends in the synthesis of these analogues and their broad spectrum of pharmaceutical applications, underlining their importance in the development of new therapeutic agents (Mohammed et al., 2015).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), and washing thoroughly after handling (P264) .

properties

IUPAC Name |

2-amino-1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTSYDSISOQLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

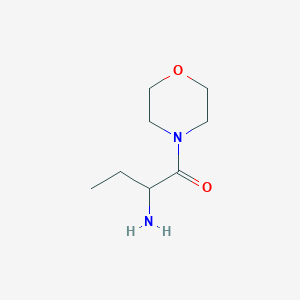

CCC(C(=O)N1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(morpholin-4-yl)butan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1H-pyridazine-3,6-dione](/img/structure/B3223460.png)